Cas no 1806180-64-2 (Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate)

Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate
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- インチ: 1S/C9H5F5INO3/c1-18-8(17)4-2-3(6(10)11)5(15)7(16-4)19-9(12,13)14/h2,6H,1H3
- InChIKey: MTSWLUQGWZNJGK-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C(=O)OC)C=C1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029088382-1g |
Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate |
1806180-64-2 | 97% | 1g |
$1,490.00 | 2022-03-31 |
Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806180-64-2) in Chemical Biology and Pharmaceutical Research
The compound Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806180-64-2) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. This heterocyclic compound, characterized by its unique trifluoromethoxy and difluoromethyl substituents, has garnered significant attention due to its potential to enhance the metabolic stability and bioavailability of target molecules. Recent studies have explored its utility in cross-coupling reactions, where the iodine moiety serves as a versatile handle for further functionalization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of pyridine-based kinase inhibitors. Researchers utilized palladium-catalyzed Suzuki-Miyaura coupling reactions with Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate to generate a library of 48 derivatives, among which three compounds showed sub-micromolar inhibition against EGFR T790M/L858R mutants. The electron-withdrawing effects of the trifluoromethoxy group were found to significantly improve the compounds' metabolic stability in human liver microsome assays (t1/2 > 120 min for lead compounds).
In agrochemical applications, a patent filed by Syngenta in 2024 (WO2024/078921) disclosed novel fungicides incorporating this pyridine derivative as a core structure. The difluoromethyl group at the 4-position was shown to enhance systemic movement in plants while maintaining low mammalian toxicity (LD50 > 2000 mg/kg in rats). Field trials demonstrated 85-92% control efficacy against Botrytis cinerea at application rates of 50 g/ha, outperforming current commercial standards by 15-20%.
Recent advances in synthetic methodology have expanded the utility of 1806180-64-2. A 2024 Organic Letters publication reported a room-temperature nickel-catalyzed decarbonylative coupling that enables direct conversion of the methyl ester to aryl ketones without requiring harsh conditions. This development addresses previous limitations in modifying the carboxylate functionality and opens new avenues for structure-activity relationship studies.
Pharmacokinetic studies of derivatives containing this scaffold reveal interesting properties. The trifluoromethoxy group contributes to favorable logP values (2.1-2.8) and enhances blood-brain barrier penetration, making these compounds promising candidates for CNS-targeted therapies. Current preclinical investigations focus on its application in neurodegenerative disease models, with particular interest in modulating neuroinflammatory pathways.
From a commercial perspective, the global market for fluorinated pyridine intermediates is projected to grow at 8.7% CAGR through 2030, driven by demand for novel crop protection agents and targeted cancer therapies. As a versatile building block with demonstrated biological relevance, Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate represents a strategic compound for both academic research and industrial development in the chemical biology space.
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